molecular formula C20H16N2O3S B2841137 1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-91-9

1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2841137
CAS No.: 1326904-91-9
M. Wt: 364.42
InChI Key: VCDYNFNIZFQGCP-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at the N1 position with a 4-methoxyphenylmethyl group and at the N3 position with a phenyl group. The thieno[3,2-d]pyrimidine scaffold combines a thiophene ring fused to a pyrimidine-dione system, which is structurally analogous to bioactive purine and pyrimidine derivatives. The 4-methoxy group on the benzyl substituent enhances lipophilicity and may influence metabolic stability, while the phenyl group at N3 contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-16-9-7-14(8-10-16)13-21-17-11-12-26-18(17)19(23)22(20(21)24)15-5-3-2-4-6-15/h2-12,17-18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLYQUUQGYAHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Phenyl halides, methoxyphenyl halides, palladium catalysts, and organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thienopyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, studies have demonstrated that compounds similar to 1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Molecules highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. The results showed that modifications on the phenyl ring significantly affected cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Research suggests that thieno[3,2-d]pyrimidines can exhibit inhibitory effects against a range of bacteria and fungi.

Case Study:
In a comparative study of various thieno[3,2-d]pyrimidine derivatives, it was found that certain substitutions on the aromatic rings enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives has garnered attention in recent studies. These compounds may inhibit inflammatory pathways and cytokine production.

Case Study:
Research conducted on thieno[3,2-d]pyrimidines demonstrated their ability to reduce inflammation markers in vitro. The study suggested that these compounds could serve as lead molecules for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of thieno[3,2-d]pyrimidine derivatives. Variations in substituents on the aromatic rings significantly influence their biological activities.

SubstituentActivity TypeEffect on Activity
MethoxyAnticancerEnhanced cytotoxicity
MethylAntimicrobialIncreased potency
HalogenAnti-inflammatoryModulated inflammatory response

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce DNA damage and cell death in cancer cells.

    Signal Transduction Pathways: The compound modulates signal transduction pathways, including the MAPK pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: The thieno[3,2-d]pyrimidine-2,4-dione core (target compound) differs from thieno[2,3-d]pyrimidine-2,4-dione (PR-3) in the fused thiophene ring position. This positional isomerism may alter electronic properties and binding affinity to targets like TRPA1 channels . Chroman-2,4-dione derivatives (e.g., ) lack the thiophene fusion but share the dione motif, often associated with antioxidant or kinase-inhibitory activity .

Substituent Effects: 4-Methoxyphenylmethyl (target compound) vs. 3,5-Difluorophenylmethyl () introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and membrane permeability .

Biological Activity: Thieno[2,3-d]pyrimidine-2,4-diones (PR-3) exhibit moderate TRPA1 inhibition (pIC50 ~7.0–8.5 μM), while thiazole-substituted analogues (PR-5) show higher potency (pIC50 >8.5 μM) due to enhanced electronic effects . The target compound’s phenyl and methoxyphenyl substituents may balance potency and pharmacokinetics.

Biological Activity

1-[(4-Methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_{2}O3_{3}S
Molecular Weight366.4 g/mol
CAS Number1326904-91-9

The compound features a thieno[3,2-d]pyrimidine core which is significant for its biological activity.

Antiviral Activity

Research indicates that derivatives of thienopyrimidines exhibit promising antiviral properties. In a study focusing on N-Heterocycles as antiviral agents, compounds similar to this compound demonstrated significant inhibition of viral replication in vitro. Specifically, certain thienopyrimidine derivatives showed IC50_{50} values below 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase . This suggests that the target compound may possess similar antiviral efficacy.

Antibacterial Activity

Thienopyrimidine compounds have also been studied for their antibacterial properties. A dissertation highlighted the discovery of thienopyrimidines as inhibitors of Helicobacter pylori infections. The lead compounds demonstrated high potency against H. pylori with acceptable cytotoxicity profiles . Although specific data on the target compound's antibacterial activity is limited, its structural analogs suggest potential effectiveness against bacterial pathogens.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Modulation of Cellular Pathways : The compound may interact with specific cellular receptors or pathways that regulate immune responses or cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to thienopyrimidine derivatives:

  • Antiviral Efficacy : A study reported that certain thienopyrimidine derivatives effectively inhibited HCV replication in vitro with IC50_{50} values ranging from 31.9 μM to 32.2 μM against NS5B polymerase .
  • Cytotoxicity Profiles : In vivo studies indicated that some thienopyrimidine derivatives had acceptable cytotoxicity profiles when tested against human cancer cell lines . This suggests that modifications to the thieno[3,2-d]pyrimidine structure could enhance selectivity and reduce toxicity.
  • Molecular Docking Studies : Computational analyses have revealed potential binding interactions between thienopyrimidine derivatives and viral proteins. These studies provide insights into the drug-likeness and pharmacokinetic properties of the compounds .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-[(4-methoxyphenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione be optimized for yield and purity?

  • Methodology : Utilize multi-step synthesis routes starting with cyclization of thieno[3,2-d]pyrimidine precursors, followed by sequential substitution of the 4-methoxyphenylmethyl and phenyl groups. Key steps include:

  • Cyclization : Use urea or thiourea derivatives with thiophene precursors under reflux in ethanol or acetonitrile .
  • Substitution : Introduce substituents via nucleophilic alkylation (e.g., benzyl halides) in DMF with K₂CO₃ as a base .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and dihedral angles between aromatic rings .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to identify binding modes and affinity discrepancies .
  • QSAR Analysis : Corlate substituent electronic effects (e.g., methoxy vs. chloro groups) with bioactivity variations observed in vitro .
  • Validation : Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodology :

  • Standardized Synthesis : Strictly control solvent purity (e.g., anhydrous DMF), reaction temperature (±2°C), and stoichiometry .
  • Orthogonal Characterization : Combine HPLC, NMR, and X-ray crystallography to detect polymorphic forms or impurities .
  • Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., MTT for cytotoxicity) to account for synthetic variability .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Compare octanol/water partitioning via shake-flask method to evaluate lipophilicity changes .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
  • Solubility Testing : Use kinetic solubility assays in PBS (pH 7.4) to correlate substituent polarity with bioavailability .

Q. What mechanistic insights can be gained from studying this compound’s reactivity under oxidative conditions?

  • Methodology :

  • Forced Degradation : Expose to H₂O₂ (3% v/v) or UV light, then profile degradation products via LC-MS .
  • Radical Trapping : Use DMPO or TEMPO to identify reactive oxygen species (ROS) involved in decomposition pathways .
  • Stability Mapping : Store at 40°C/75% RH for 4 weeks and monitor stability via HPLC to inform formulation strategies .

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